molecular formula C12H21FN4O2 B2420498 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 2101196-13-6

4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide

Cat. No. B2420498
CAS RN: 2101196-13-6
M. Wt: 272.324
InChI Key: FIXPMVKMIPAARX-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, also known as A-438, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment and pain management.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has shown potential in various scientific research applications, including cancer treatment and pain management. Studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have analgesic effects, making it a potential treatment for pain management.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and pain sensation. 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. These inhibitory effects result in the suppression of cancer cell growth and the reduction of pain sensation.
Biochemical and Physiological Effects
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, which is the programmed cell death of cancer cells. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have analgesic effects, reducing pain sensation. 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its potential for cancer treatment and pain management, as well as its anti-inflammatory effects. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its high cost and the complexity of its synthesis method.

Future Directions

There are many future directions for the use of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in scientific research. One potential direction is the development of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide as a cancer treatment, either alone or in combination with other treatments. Additionally, further research could be done on the analgesic effects of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, potentially leading to the development of new pain management treatments. Other future directions include the exploration of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide's anti-inflammatory effects and the development of more efficient synthesis methods for 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide.

Synthesis Methods

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves multiple steps, including the reaction of 2-fluoroethylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 3-isopropoxypropylamine. The final step involves the reaction of the intermediate product with 4-amino-1H-pyrazole-3-carboxylic acid. The resulting compound is 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, which is a white crystalline solid.

properties

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-17(16-11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXPMVKMIPAARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide

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